REACTION_SMILES
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[C:1]([O:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25].[CH3:26][C:27](=[CH2:28])[CH3:29].[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[Na+:35].[Na+:36].[O-:37][C:38](=[O:39])[O-:40].[O:41]1[CH2:42][CH2:43][O:44][CH2:45][CH2:46]1.[S:30](=[O:31])(=[O:32])([OH:33])[OH:34]>>[NH2:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25].[CH3:26][C:27](=[CH2:28])[CH3:29].[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[Na+:35].[Na+:36].[O-:37][C:38](=[O:39])[O-:40].[O:41]1[CH2:42][CH2:43][O:44][CH2:45][CH2:46]1.[S:30](=[O:31])(=[O:32])([OH:33])[OH:34]>>[NH2:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C(NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O)OCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25].[CH3:26][C:27](=[CH2:28])[CH3:29].[CH3:47][CH2:48][O:49][C:50](=[O:51])[CH3:52].[Na+:35].[Na+:36].[O-:37][C:38](=[O:39])[O-:40].[O:41]1[CH2:42][CH2:43][O:44][CH2:45][CH2:46]1.[S:30](=[O:31])(=[O:32])([OH:33])[OH:34]>>[NH2:11][CH:12]([CH2:13][c:14]1[cH:15][cH:16][c:17]([N+:20](=[O:21])[O-:22])[cH:18][cH:19]1)[C:23](=[O:24])[OH:25]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C(NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O)OCc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC(Cc1ccc([N+](=O)[O-])cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |